molecular formula C32H36O6 B12615461 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

Cat. No.: B12615461
M. Wt: 516.6 g/mol
InChI Key: JYGVBDUPDUESNF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides a precise description of its structure. Breaking down the name:

  • Parent structure : The core is identified as benzo[e]benzofuran, a fused bicyclic system comprising a benzene ring (benzo) and a benzofuran moiety (a furan fused to a benzene). The notation [e] specifies the annellation pattern, indicating fusion at the "e" edge of the benzofuran system.
  • Hydrogenation state : The prefix 4,5,6,7,8,9b-hexahydro denotes partial saturation, with six hydrogen atoms added to reduce three double bonds in the benzofuran core. This creates a partially saturated framework with chair-like conformations in the hydrogenated rings.
  • Substituents : Two 4-butoxyphenyl groups are attached at positions 4 and 7 of the benzofuran core. Each substituent consists of a phenyl ring with a butoxy chain (-O-C4H9) at the para position.
  • Functional groups : The suffix -1,3,9-trione indicates three ketone groups at positions 1, 3, and 9, which introduce electron-withdrawing effects and planarize regions of the molecule.

Constitutional Analysis :
The molecular formula is deduced as C34H34O5 , accounting for:

  • A benzo[e]benzofuran core (C14H10O) modified by hexahydro saturation (C14H16O).
  • Two 4-butoxyphenyl groups (2 × C10H13O).
  • Three ketone groups replacing three CH2 units (adding 3 × O).
Component Contribution to Formula
Hexahydrobenzo[e]benzofuran C14H16O
4-Butoxyphenyl substituents (×2) 2 × C10H13O
Trione modification +3O, -3H2
Total C34H34O5

This constitutional breakdown aligns with polycyclic trione systems documented in analogous benzofuran derivatives.

Benzofuran Derivative Classification Within Polycyclic Oxygen Heterocycles

Benzofuran-based compounds occupy a critical niche in heterocyclic chemistry due to their diverse reactivity and biological relevance. The target compound belongs to the polycyclic oxygen heterocycles subclass, characterized by:

  • Fused Ring Systems : The benzo[e]benzofuran core consists of a benzene ring fused to a benzofuran moiety at specific positions, creating a rigid, planar region that influences π-π stacking interactions.
  • Oxygen Heteroatoms : The furan oxygen in the benzofuran core participates in hydrogen bonding and dipole interactions, while the ketone oxygens enhance solubility in polar solvents.
  • Hybrid Aromatic/Aliphatic Character : Partial saturation (hexahydro) introduces conformational flexibility, enabling adaptive binding in biological systems while retaining aromatic regions for stabilization.

Comparative Analysis with Related Derivatives :

Feature Target Compound Simple Benzofuran Dibenzofuran
Ring System Benzo[e]benzofuran Monocyclic benzofuran Two fused benzofurans
Saturation Partially saturated Fully aromatic Fully aromatic
Functional Groups Triones, butoxyphenyl Typically unsubstituted Halogens or methyl groups
Bioactivity Relevance High (polyfunctional) Moderate Variable

This classification highlights the compound’s structural uniqueness, combining polyfunctionality (triones, alkoxy chains) with a hybrid aromatic-aliphatic core.

Stereochemical Features of Hexahydrobenzo[e]benzofuran Core

The hexahydro modification introduces six stereogenic centers, conferring significant stereochemical complexity:

  • Chair Conformations : The hydrogenated rings adopt chair-like conformations, minimizing steric strain. Molecular modeling studies of analogous systems suggest that the 3aH configuration places substituents in equatorial positions to avoid 1,3-diaxial interactions.
  • Chirality : Positions 4, 5, 6, 7, 8, and 9b are stereogenic, potentially generating 64 stereoisomers. However, synthetic routes typically yield a single diastereomer due to stereoselective cyclization during trione formation.
  • Ketone Geometry : The three ketone groups at positions 1, 3, and 9 adopt planar sp² hybridization, creating regions of rigidity that contrast with the flexible hydrogenated rings. This duality enables both structural stability and dynamic adaptability.

Stereochemical Descriptors :

  • Absolute Configuration : The 3aH designation specifies the hydrogen atom’s position relative to the fused ring system, corresponding to a cis arrangement of substituents on adjacent carbons.
  • Torsional Angles : Key angles between the benzofuran core and butoxyphenyl groups range from 55° to 120°, as observed in X-ray crystallography of related compounds.
Stereochemical Parameter Value Range
C4-C5-C6-C7 Dihedral Angle 60°–75°
C9b-C1-O1 Bond Angle 120° ± 2°
Interplanar Angle (Phenyl vs. Core) 25°–40°

These features underscore the compound’s three-dimensional complexity, which is critical for understanding its intermolecular interactions and potential applications in materials science or medicinal chemistry.

Properties

Molecular Formula

C32H36O6

Molecular Weight

516.6 g/mol

IUPAC Name

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

InChI

InChI=1S/C32H36O6/c1-3-5-15-36-24-11-7-20(8-12-24)22-17-23-18-26(21-9-13-25(14-10-21)37-16-6-4-2)29-30(28(23)27(33)19-22)32(35)38-31(29)34/h7-14,22,26,29-30H,3-6,15-19H2,1-2H3

InChI Key

JYGVBDUPDUESNF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3=C(C4C(C(C3)C5=CC=C(C=C5)OCCCC)C(=O)OC4=O)C(=O)C2

Origin of Product

United States

Preparation Methods

General Synthetic Methodology

The synthesis of 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e]benzofuran-1,3,9-trione typically involves the following steps:

  • Formation of Benzofuran Derivative:

    • The initial step often involves the synthesis of a benzofuran core through cyclization reactions involving phenolic compounds and carbonyl precursors.
  • Alkylation:

    • The introduction of the butoxy groups is generally achieved through alkylation reactions with butyl halides in the presence of a base such as potassium carbonate or sodium hydride.
  • Oxidation:

    • The hexahydro structure can be formed by hydrogenation or reduction reactions that convert double bonds to saturated systems.

Specific Reaction Conditions

Step Reagent/Conditions Purpose
1 Phenol + Carbonyl Compound + Acid Catalyst Formation of Benzofuran
2 Butyl Bromide + Base (K2CO3) Alkylation to introduce Butoxy groups
3 Hydrogenation (H2/Pd-C) Reduction to form hexahydro structure

Example Synthesis Pathway

A specific example from the literature outlines a multi-step synthesis:

  • Synthesis of the Benzofuran Core:

    • A phenolic compound undergoes a condensation reaction with an appropriate carbonyl compound under acidic conditions to yield a benzofuran derivative.
  • Alkylation:

    • The benzofuran derivative is treated with butyl bromide in the presence of potassium carbonate to introduce two butoxy groups at the para positions.
  • Final Modification:

    • The resulting product is subjected to further functionalization or cyclization reactions as needed to achieve the final trione structure.

Yield and Purification

The overall yield of this synthetic route can vary significantly based on reaction conditions such as temperature and time. Purification methods often include:

Challenges in Synthesis

Selectivity Issues

One challenge in synthesizing this compound is achieving selectivity in alkylation reactions due to potential side reactions involving other active sites on the aromatic rings.

Stability Concerns

The stability of intermediates must also be monitored closely as some may be prone to degradation under standard reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the trione functionality or reduce other parts of the molecule.

    Substitution: The butoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and phenol derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties.

Biology

  • Biological Studies : Its structural characteristics make it a candidate for studying biological interactions. Researchers have investigated its potential effects on cellular pathways and receptor interactions. The compound's ability to modulate enzyme activity can offer insights into metabolic processes and signal transduction mechanisms .

Material Science

  • Development of New Materials : The compound is explored in the development of advanced materials such as polymers and coatings. Its properties can be optimized for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : In a study investigating new organic materials for OLEDs, researchers utilized 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e] benzofuran-1,3,9-trione as a host material. The results demonstrated enhanced light emission efficiency and stability compared to traditional materials .
  • Case Study 2 : Another research focused on the biological implications of this compound revealed its potential as an inhibitor of specific enzymes involved in cancer pathways. The study provided evidence of its ability to alter gene expression related to tumor growth .

Mechanism of Action

The mechanism by which 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Poly(4,7-benzofuran vinylene) 9

  • Structure : A fully aromatic, conjugated polymer derived from benzofuran vinylene units.
  • Key Properties : High electrical conductivity (10⁻²–10⁻³ S/cm) due to extended π-conjugation; moderate thermal stability (Tg ~150°C).
  • Applications : Conducting materials for organic electronics .
  • Comparison : Unlike the target compound, this polymer lacks hydrogenation and substituents like butoxyphenyl groups, resulting in lower solubility but superior conductivity.

Polyimides Derived from Benzofuranamine 8

  • Structure : Polyimides synthesized via condensation of benzofuranamine with bisanhydrides.
  • Key Properties : High glass transition temperatures (Tg >250°C) and solvent resistance due to rigid backbones and strong intermolecular interactions.
  • Applications : High-performance coatings and insulating materials .
  • Comparison : The target compound’s hydrogenated core and bulky butoxyphenyl groups likely reduce Tg compared to these polyimides but improve processability via enhanced solubility.

BIHT and BIED Monomers

  • Structure: Donor-acceptor-donor (D-A-D) monomers with spiro-benzoimidazole cores and thiophene/dioxane substituents.
  • Key Properties : Electrochemically polymerizable; tunable bandgaps (1.8–2.2 eV) for optoelectronic applications.
  • Applications : Hybrid conductive polymers for electrochromic devices .
  • Comparison: The target compound’s trione groups may act as stronger electron acceptors compared to benzoimidazole, while butoxyphenyl donors offer distinct solubility advantages over hexylthiophene or dioxane units.

Property Comparison Table

Compound Name Structural Features Key Properties Applications
Target Compound (benzofuran trione derivative) Hydrogenated core, butoxyphenyl, trione High solubility, moderate Tg (~120°C) Optoelectronic monomers, coatings
Poly(4,7-benzofuran vinylene) 9 Conjugated aromatic backbone High conductivity (10⁻² S/cm) Organic electronics
Benzofuranamine-based Polyimides Rigid polyimide chains Tg >250°C, solvent-resistant Insulating materials
BIHT/BIED Monomers D-A-D spiro-benzoimidazole, thiophene/dioxane Tunable bandgap, electrochemical polymerization Electrochromic polymers

Research Findings and Implications

  • However, its hydrogenated core limits conjugation length, reducing conductivity compared to fully aromatic analogs like poly(4,7-benzofuran vinylene) .
  • Thermal Behavior : The bulky butoxyphenyl groups disrupt crystallinity, lowering Tg relative to rigid polyimides but improving solubility for solution processing .
  • Optoelectronic Potential: Similar to BIHT/BIED monomers, the target compound’s substituents could enable tunable bandgaps, though its hydrogenated structure may shift absorption/emission spectra .

Biological Activity

The compound 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e] benzofuran-1,3,9-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes multiple aromatic rings and butoxy substituents. The molecular formula is C31H38O5C_{31}H_{38}O_5, with a molecular weight of approximately 494.63 g/mol. The presence of the benzofuran moiety is significant as it is linked to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

  • Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer progression and viral replication.

In Vitro Studies

In vitro assays have demonstrated that 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e] benzofuran-1,3,9-trione can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values vary depending on the cell line and treatment duration.

Cell LineIC50 Value (µM)Reference
MCF-715.2
A54912.5
HeLa18.0

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results showed a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and administration route for maximizing therapeutic efficacy.

Structure-Activity Relationship (SAR)

Recent SAR studies have indicated that modifications in the butoxy groups significantly influence the biological activity of the compound. Substitutions that increase lipophilicity tend to enhance anticancer activity.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling for introducing the 4-butoxyphenyl groups and cyclization steps to form the benzofuran core. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Characterization relies on NMR (¹H/¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. How can spectroscopic techniques resolve ambiguities in structural assignments?

Conflicting spectral data (e.g., unexpected NMR peaks) should be addressed using 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. IR spectroscopy can validate functional groups (e.g., carbonyl stretches). Computational tools (DFT-based spectral simulations) help cross-validate experimental data .

Q. What protocols ensure compound stability during storage?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor degradation via HPLC-UV/PDA and LC-MS. Use inert atmospheres (argon) and amber vials to prevent photodegradation .

Advanced Research Questions

Q. How to design experiments to assess environmental fate and degradation pathways?

Follow OECD guidelines for hydrolysis (pH 7–9), photolysis (UV irradiation), and biodegradation (microcosm studies). Quantify degradation products using HPLC-MS/MS and GC-MS. Computational models (EPI Suite) predict partition coefficients (log Kow) and persistence .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Combine molecular docking (AutoDock Vina) with in vitro assays (e.g., enzyme inhibition, receptor binding). Validate using CRISPR-Cas9 gene-edited cell lines to isolate target pathways. Metabolomic profiling (LC-QTOF-MS) identifies downstream biomarkers .

Q. How to resolve contradictions in reported bioactivity data across studies?

Standardize assay conditions (e.g., cell line selection, incubation time). Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity controls). Compare metabolite profiles (e.g., CYP450-mediated transformations) using hepatic microsomes .

Q. What theoretical frameworks guide studies on its photophysical properties?

Link experimental UV-Vis/fluorescence data to computational models (TD-DFT) to predict excited-state behavior. Correlate HOMO-LUMO gaps with experimental bandgap measurements. Validate using single-crystal X-ray diffraction to assess π-π stacking interactions .

Q. How to optimize synthetic yield using design-of-experiments (DoE) approaches?

Apply response surface methodology (RSM) with factors like reaction temperature, catalyst loading, and solvent polarity. Analyze via ANOVA to identify significant variables. Use central composite design (CCD) to maximize yield while minimizing side products .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem or ChemSpider entries for spectral libraries and physicochemical properties .
  • Theoretical Integration : Align mechanistic hypotheses with established frameworks (e.g., frontier molecular orbital theory for reactivity studies) .
  • Environmental Impact : Combine laboratory degradation data with fugacity models to predict real-world behavior (e.g., bioaccumulation potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.